molecular formula C36H36N6O5S2 B2384434 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393585-34-7

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No. B2384434
M. Wt: 696.84
InChI Key: SVVBBKKHRALBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C36H36N6O5S2 and its molecular weight is 696.84. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar compounds emphasizes the significance of synthesis and structural characterization in understanding their properties and applications. For instance, the synthesis of isostructural compounds with pyrazole and thiazole structures has been documented, highlighting methods for achieving high yields and determining structures via crystal diffraction (B. Kariuki et al., 2021) [https://consensus.app/papers/synthesis-structural-characterization-isostructural-kariuki/dad5897042615d74b907bba29f212452/?utm_source=chatgpt]. Such methodologies are crucial for developing new pharmaceuticals or materials with specific functions.

Antimicrobial and Anti-inflammatory Applications

Several studies have synthesized novel derivatives incorporating pyrazole and other heterocyclic frameworks, showing significant anti-inflammatory and antimicrobial activities (K. Sunder & Jayapal Maleraju, 2013) [https://consensus.app/papers/synthesis-novel-n3chloro4flurophenyl2534hydroxy2-sunder/bdaf6814ee795e6e8ffb49360a0ffe6b/?utm_source=chatgpt]. This suggests potential applications of similar compounds in developing new drugs to combat various diseases and conditions.

Photophysical and Chemosensor Applications

Compounds containing pyrazole units have also been investigated for their photophysical properties and potential use as fluorescent chemosensors. For example, a study on a pyrazoline derivative highlighted its application in detecting metal ions, demonstrating how structural modifications can tailor compounds for specific sensing applications (Salman A. Khan, 2020) [https://consensus.app/papers/multistep-synthesis-investigation-pyrazoline-khan/3756437c7cb153c0ac9ec9272594b476/?utm_source=chatgpt].

Antioxidant Properties

Research into heterocyclic compounds, such as oxadiazoles and pyrazoles, has also explored their potential as antioxidants. This indicates a direction for using similar complex compounds in protecting against oxidative stress, which is related to many chronic diseases (M. Faheem, 2018) [https://consensus.app/papers/computational-pharmacological-evaluation-heterocyclic-faheem/10f38a1e641255a98a5137aaf8916f22/?utm_source=chatgpt].

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N6O5S2/c1-23-11-8-15-28(24(23)2)41-32(20-37-33(43)21-47-25-12-6-5-7-13-25)38-39-36(41)49-22-34(44)42-29(19-27(40-42)31-17-10-18-48-31)26-14-9-16-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVBBKKHRALBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)COC6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

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